molecular formula C10H12BrClO B13045030 4-Bromo-2-(tert-butyl)-5-chlorophenol

4-Bromo-2-(tert-butyl)-5-chlorophenol

Cat. No.: B13045030
M. Wt: 263.56 g/mol
InChI Key: MEXPWLQEGFLZNH-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)-5-chlorophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, chlorine, and tert-butyl groups attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-5-chlorophenol can be achieved through several methods. One common approach involves the bromination and chlorination of 2-(tert-butyl)phenol. The reaction typically uses bromine and chlorine as halogenating agents in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butyl)-5-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include dehalogenated phenols and hydroxy derivatives.

Scientific Research Applications

4-Bromo-2-(tert-butyl)-5-chlorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butyl)-5-chlorophenol involves its interaction with molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(tert-butyl)phenol
  • 2-Bromo-4-(tert-butyl)phenol
  • 4-Chloro-2-(tert-butyl)phenol

Uniqueness

4-Bromo-2-(tert-butyl)-5-chlorophenol is unique due to the presence of both bromine and chlorine atoms on the phenol ring, which imparts distinct chemical reactivity and biological activity. The tert-butyl group also contributes to its steric properties, influencing its interactions with other molecules.

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

4-bromo-2-tert-butyl-5-chlorophenol

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,1-3H3

InChI Key

MEXPWLQEGFLZNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)Cl)Br

Origin of Product

United States

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